ONO-7475
Overview
Description
ONO-7475 is a selective and orally active inhibitor of the receptor tyrosine kinases Anexelekto (AXL) and Mer. These kinases are part of the TAM family of proteins and are involved in various cellular processes, including proliferation, migration, and survival. This compound has shown promise in overcoming resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer .
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) . PERK is a type of protein kinase that plays a crucial role in the Unfolded Protein Response (UPR) , a cellular stress response related to the endoplasmic reticulum.
Mode of Action
This compound acts as a PERK inhibitor . It binds to the PERK protein, inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, thereby modulating the UPR.
Biochemical Analysis
Biochemical Properties
It is known to be related to the inhibition of Axl/Mer receptor tyrosine kinase and CSF1R (colony stimulating factor 1 receptor)
Cellular Effects
It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to the DFG-out conformation of spleen tyrosine kinase . This binding interaction may lead to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
The synthetic routes and reaction conditions for ONO-7475 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
ONO-7475 undergoes various chemical reactions, including inhibition of tyrosine kinases. The compound is known to inhibit the phosphorylation of AXL, AKT, and p70S6K, which are crucial for cell survival and proliferation. Common reagents used in these reactions include tyrosine kinase inhibitors and other small molecules .
Scientific Research Applications
ONO-7475 has been extensively studied for its applications in cancer research. It has shown efficacy in sensitizing AXL-overexpressing non-small cell lung cancer cells to epidermal growth factor receptor tyrosine kinase inhibitors like osimertinib and dacomitinib. The compound has also been studied in combination with other therapeutic agents to enhance their efficacy and overcome resistance mechanisms .
Comparison with Similar Compounds
ONO-7475 is unique in its dual inhibition of AXL and Mer receptor tyrosine kinases. Similar compounds include other AXL inhibitors like BGB324 and cabozantinib, which also target AXL but may have different selectivity profiles and mechanisms of action. This compound’s ability to overcome resistance to epidermal growth factor receptor tyrosine kinase inhibitors makes it a promising candidate for combination therapies in cancer treatment .
Properties
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMMKPWGWNYYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646839-59-9 | |
Record name | ONO-7475 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamnorzatinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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